An In-depth Technical Guide to 4-Chloro-3-fluoropicolinic Acid for Advanced Research
An In-depth Technical Guide to 4-Chloro-3-fluoropicolinic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-3-fluoropicolinic acid, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical and physical properties, explore a validated synthesis protocol, discuss its reactivity, and highlight its applications in the development of novel bioactive molecules.
Core Chemical Identity and Physicochemical Properties
4-Chloro-3-fluoropicolinic acid, with the CAS Number 860296-21-5, is a substituted pyridine carboxylic acid.[1][2] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 4-position. This unique arrangement of electron-withdrawing groups and a reactive carboxylic acid handle makes it a valuable intermediate in organic synthesis.[1][3]
The IUPAC name for this compound is 4-chloro-3-fluoropyridine-2-carboxylic acid.[1][2] The strategic placement of the halogen atoms significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the physicochemical characteristics of the molecules it is incorporated into.
Table 1: Physicochemical Properties of 4-Chloro-3-fluoropicolinic Acid
| Property | Value | Source(s) |
| CAS Number | 860296-21-5 | [1][2] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][2] |
| Molecular Weight | 175.54 g/mol | [1] |
| Melting Point | 122-123 °C (decomposes) | [2] |
| Boiling Point | 286.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage | Sealed in a dry environment, preferably in a freezer under -20°C. | [2] |
Synthesis of 4-Chloro-3-fluoropicolinic Acid
The underlying principle of this synthesis is the robust oxidation of the methyl group to a carboxylic acid, while the halogenated pyridine core remains intact. Strong oxidizing agents are typically employed for this purpose.
Detailed Experimental Protocol (Adapted)
This protocol is an expertly adapted procedure based on established methods for analogous compounds and requires validation in a laboratory setting.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, a solution of a strong oxidizing agent such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an aqueous acidic medium (e.g., sulfuric acid) is prepared and brought to a constant temperature.
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Addition of Starting Material: 4-chloro-3-fluoro-2-methylpyridine is added portion-wise to the stirred solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired reaction temperature.
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Reaction: The mixture is then heated under reflux with vigorous stirring for a specified period until the reaction is complete (monitored by TLC or LC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature. If KMnO₄ is used, the resulting manganese dioxide is removed by filtration. The filtrate is then made basic (pH 9-10) with a suitable base (e.g., KOH) to separate any unreacted starting material.
-
Isolation: The aqueous layer containing the potassium salt of the picolinic acid is then acidified with an acid like HCl to a pH of 3-4, leading to the precipitation of the crude product.
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Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent to yield pure 4-Chloro-3-fluoropicolinic acid.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Chloro-3-fluoropicolinic acid is governed by its three key functional components: the carboxylic acid group, the chloro substituent, and the fluoro substituent on the pyridine ring.
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Carboxylic Acid Group: This group is the primary site for derivatization. It readily undergoes standard carboxylic acid reactions such as:
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Esterification: Formation of esters, for instance with methanol to produce methyl 4-chloro-3-fluoropicolinate, which can be useful for subsequent cross-coupling reactions or as a protecting group.[7]
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Amide Bond Formation: Coupling with amines to form a wide array of amides, a common linkage in bioactive molecules.
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Reduction: Reduction to the corresponding alcohol, 4-chloro-3-fluoro-2-(hydroxymethyl)pyridine, providing another synthetic handle.
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-
Chloro Substituent: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen and the other halogen facilitates this reaction. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to build more complex molecular scaffolds.
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Fluoro Substituent: While generally less reactive than chlorine in SNAr reactions on pyridine rings, the fluorine at the 3-position further activates the ring towards nucleophilic attack, particularly at the 4-position. Its presence is also known to often enhance the metabolic stability and binding affinity of the final molecule in a drug discovery context.
Applications in Research and Development
Halogenated picolinic acids are crucial building blocks in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[8][9] The incorporation of fluorine, in particular, is a widely used strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties.
While specific, publicly documented applications of 4-Chloro-3-fluoropicolinic acid are emerging, its structural motifs are found in various patented compounds and research molecules. Its utility can be inferred from the applications of its close analogs:
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Agrochemicals: Picolinic acid derivatives are a well-known class of herbicides that function as synthetic auxins.[10] The specific halogenation pattern of 4-Chloro-3-fluoropicolinic acid makes it a prime candidate for the synthesis of new, potent, and selective herbicides. Research has shown that related 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates are effective herbicidal agents.[11]
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Medicinal Chemistry: The 4-chloropicolinic acid scaffold is a key component in the synthesis of molecules targeting various biological pathways. For example, the non-fluorinated analog is a reactant in the synthesis of VU0431316, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), which is a target for neurological disorders.[3] The presence of the 3-fluoro substituent in the title compound is expected to modulate the biological activity and metabolic profile of such derivatives, making it a highly interesting building block for creating new chemical entities.
Safety and Handling
As with all laboratory chemicals, 4-Chloro-3-fluoropicolinic acid should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on data for structurally related compounds, it should be considered an irritant to the skin and eyes and may cause respiratory irritation. Avoid inhalation of dust and direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Conclusion
4-Chloro-3-fluoropicolinic acid represents a versatile and valuable building block for chemical synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it an ideal starting point for the construction of complex molecules in drug discovery and agrochemical research. The strategic incorporation of both chlorine and fluorine atoms provides a unique combination of reactivity and potential for enhancing the biological properties of target compounds. As research in these fields continues to advance, the utility of such specialized heterocyclic intermediates is expected to grow significantly.
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